Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate is an organic compound with the molecular formula and a molecular weight of 321.174 g/mol. This compound belongs to the category of aromatic heterocycles and is characterized by a bipyridine structure with a bromine atom and a carboxylate group. The compound is identified by the CAS number 913719-99-0 and is recognized for its utility in various scientific applications, particularly in organic synthesis and medicinal chemistry .
The synthesis of ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For example, reactions may be performed under reflux conditions or in microwave-assisted setups to enhance efficiency.
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate features a bipyridine core with various substituents:
The compound's structure can be represented using its SMILES notation: CCOC(=O)c1cc(Br)nc(c1)-c1cc(C)ccn1 .
The InChIKey for this compound is JKDORRSMDCNKOE-UHFFFAOYSA-N, which provides a unique identifier for chemical databases.
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., palladium catalysts for cross-coupling) to proceed efficiently.
The mechanism of action for ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate largely depends on its application in biological systems or synthetic pathways:
Physical property data such as melting point and boiling point are often determined experimentally and vary based on purity and sample conditions.
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylate has several scientific uses:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8